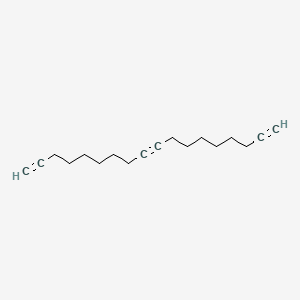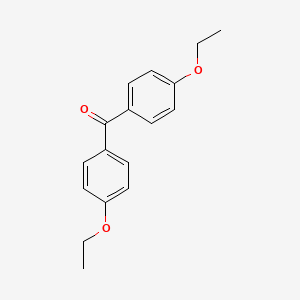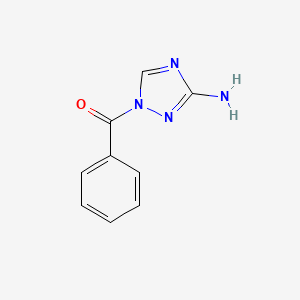
2-Methylbenzoselenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzoselenophene is a selenium-containing heterocyclic compound. It belongs to the class of benzoselenophenes, which are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of selenium in the molecular structure imparts distinct reactivity and biological activity to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzoselenophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromotoluene with selenium powder in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The resulting product is then purified through column chromatography.
Another method involves the use of organozinc reagents. For instance, 2-bromotoluene can be reacted with diethylzinc and selenium dioxide to form this compound. This method offers a high yield and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzoselenophene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group. Reagents such as bromine or chlorine can be used for halogenation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Reduced selenophenes
Substitution: Halogenated benzoselenophenes
Applications De Recherche Scientifique
2-Methylbenzoselenophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex selenium-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity, including antioxidant and anticancer properties. It is studied for its potential use in drug development and as a therapeutic agent.
Industry: In materials science, this compound is used in the development of organic semiconductors and light-emitting materials.
Mécanisme D'action
The mechanism of action of 2-Methylbenzoselenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can result in cell death or apoptosis. Additionally, this compound can modulate the activity of enzymes involved in antioxidant defense mechanisms, thereby enhancing its therapeutic potential .
Comparaison Avec Des Composés Similaires
2-Methylbenzoselenophene can be compared with other similar compounds, such as:
Benzoselenophene: The parent compound without the methyl group. It shares similar reactivity but lacks the additional steric and electronic effects imparted by the methyl group.
Benzothiophene: A sulfur-containing analog. While it shares some chemical properties with benzoselenophene, the presence of sulfur instead of selenium results in different reactivity and biological activity.
Benzofuran: An oxygen-containing analog. It exhibits different electronic properties and reactivity compared to benzoselenophene due to the presence of oxygen.
The uniqueness of this compound lies in the presence of the selenium atom, which imparts distinct reactivity and biological activity compared to its sulfur and oxygen analogs .
Propriétés
Numéro CAS |
20984-22-9 |
|---|---|
Formule moléculaire |
C9H8Se |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
2-methyl-1-benzoselenophene |
InChI |
InChI=1S/C9H8Se/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 |
Clé InChI |
GLKPWHRMDQKNGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


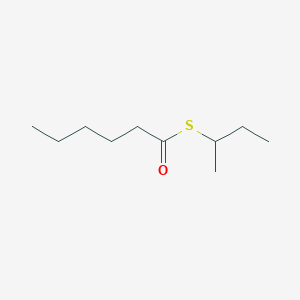
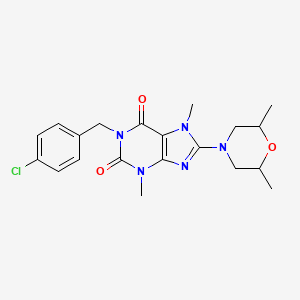
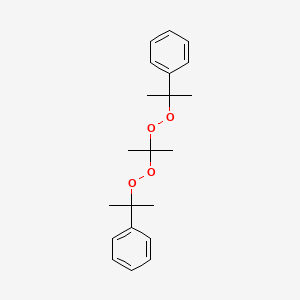
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)

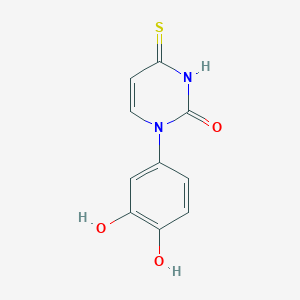
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)
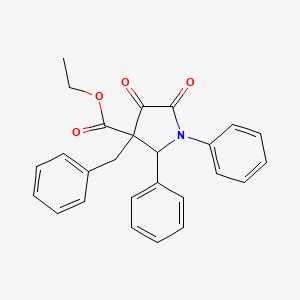

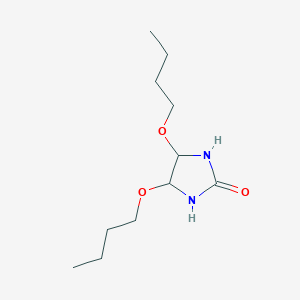
![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)
